molecular formula C15H21NO4 B8505591 Methyl 4-[(1R)-1-[(tert-butoxycarbonyl)amino]ethyl]benzoate

Methyl 4-[(1R)-1-[(tert-butoxycarbonyl)amino]ethyl]benzoate

Cat. No.: B8505591
M. Wt: 279.33 g/mol
InChI Key: LFNXGVQOIUBOOG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate is a compound that features a benzoate ester functional group and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate involves its ability to act as a protected intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, targeting specific molecular pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate is unique due to its specific structural features, which include a benzoate ester and a Boc-protected amine. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for researchers and industry professionals.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

InChI

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m1/s1

InChI Key

LFNXGVQOIUBOOG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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